molecular formula C20H14N2O2S B12607213 N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-29-4

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B12607213
CAS No.: 914644-29-4
M. Wt: 346.4 g/mol
InChI Key: UDOFVEKNKTUUEK-UHFFFAOYSA-N
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Description

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core acts as an ATP-mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts the kinase’s role in cell signaling, potentially leading to therapeutic effects in diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives, such as:

Uniqueness

N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the presence of the naphthalene-1-carbonyl group, which enhances its binding affinity and specificity for certain kinases. This structural feature distinguishes it from other thieno[2,3-c]pyridine derivatives and contributes to its potential as a highly effective kinase inhibitor .

Properties

CAS No.

914644-29-4

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C20H14N2O2S/c1-12(23)22-20-18(16-9-10-21-11-17(16)25-20)19(24)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,22,23)

InChI Key

UDOFVEKNKTUUEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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